molecular formula C12H16O3 B8350688 4-(3-Hydroxypropoxy)-3,5-dimethyl benzaldehyde

4-(3-Hydroxypropoxy)-3,5-dimethyl benzaldehyde

Cat. No. B8350688
M. Wt: 208.25 g/mol
InChI Key: RSULVSGYCSMXNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3-Hydroxypropoxy)-3,5-dimethyl benzaldehyde is a useful research compound. Its molecular formula is C12H16O3 and its molecular weight is 208.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(3-Hydroxypropoxy)-3,5-dimethyl benzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(3-Hydroxypropoxy)-3,5-dimethyl benzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C12H16O3

Molecular Weight

208.25 g/mol

IUPAC Name

4-(3-hydroxypropoxy)-3,5-dimethylbenzaldehyde

InChI

InChI=1S/C12H16O3/c1-9-6-11(8-14)7-10(2)12(9)15-5-3-4-13/h6-8,13H,3-5H2,1-2H3

InChI Key

RSULVSGYCSMXNW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1OCCCO)C)C=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 4-hydroxy-3,5-dimethyl benzaldehyde (5.0 g, 33.29 mmol) in DMF (30 mL) were added 3-bromo propan-1-ol (5.56 g, 39.95 mmol) and Cs2CO3 (16.24 g, 50.0 mmol). Then, the reaction mixture was stirred at room temperature for 48 hours. Then, water was added and the products were extracted with ethyl acetate (2×250 mL). The combined organic phase was washed with water (100 mL), then brine (100 mL), and dried over anhydrous Na2SO4. Removal of solvent gave 4-(3-hydroxypropoxy)-3,5-dimethyl benzaldehyde as a colorless liquid. Yield: 5.38 g (77%).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
5.56 g
Type
reactant
Reaction Step One
Quantity
16.24 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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